Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl-
Description
Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl- (hereafter referred to as 2'-O-Me-ATP) is a chemically modified adenosine triphosphate (ATP) analog. The key structural alteration is the substitution of the 2'-hydroxyl group on the ribose moiety with a methyl group (-OCH₃). This modification confers distinct biochemical properties, including enhanced resistance to enzymatic degradation (e.g., by phosphatases and nucleases) and altered interactions with ATP-dependent enzymes . The molecular formula is C₁₁H₁₈N₅O₁₃P₃ (molecular weight: 521.21 g/mol) .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARVGPYQJRLYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2’-O-Methyl- typically involves the methylation of adenosine triphosphate. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at low temperatures to prevent decomposition of the nucleotide.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine triphosphate. This approach can offer higher specificity and yield compared to chemical synthesis. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, reaction time, and temperature.
Chemical Reactions Analysis
Reaction Conditions
The synthesis typically requires specific conditions to ensure high yields and purity. Common conditions include:
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Temperature Control : Reactions are often performed at low temperatures to minimize side reactions.
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Use of Catalysts : Catalysts such as proton sponge can facilitate phosphorylation reactions.
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Purification Techniques : After synthesis, purification methods like ion-exchange chromatography are employed to isolate the final product.
Key Reactions and Mechanisms
The following table summarizes key reactions involved in the synthesis of adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl-:
| Reaction Type | Reactants/Conditions | Products/Mechanism |
|---|---|---|
| Hydroxyl Protection | Adenosine + TIPDSiCl₂ | Protected adenosine |
| Methylation | Protected adenosine + Methylating agent | 2'-O-Methylated adenosine |
| Phosphorylation | Methylated adenosine + Phosphate source | Triphosphate derivative |
| Deprotection | Protected nucleoside + Deprotecting agent | Final product: Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl- |
Role in RNA Modification
Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl- is essential in the context of RNA biology. It serves as a substrate for various methyltransferases that modify RNA molecules, influencing their stability and function. For instance:
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Methylation by Viral Proteins : Studies have shown that certain viral proteins can utilize this modified nucleotide for internal RNA methylation, impacting viral replication and host interactions .
Implications in Cellular Processes
The presence of the methyl group at the 2' position can affect how nucleotides interact with enzymes and other biomolecules, potentially influencing:
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RNA Stability : Modified nucleotides like adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl- can enhance RNA stability against degradation.
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Translation Efficiency : Methylation may affect ribosome binding and translation efficiency of mRNA.
Scientific Research Applications
Chemistry
- Enzymatic Reactions : Used as a substrate to study enzyme kinetics and methylation processes.
- Biochemical Studies : Investigated for its role in modifying nucleic acids and studying the effects of methylation on molecular interactions.
Biology
- Cellular Signaling : Explored for its involvement in cellular signaling pathways, particularly in energy metabolism and signal transduction processes .
- Inflammation Studies : Research indicates that ATP signaling affects inflammation in respiratory diseases, suggesting potential therapeutic roles for modified nucleotides like 2'-O-Methyl-ATP .
Medicine
- Therapeutic Applications : Investigated for its potential as a modulator of metabolic pathways and in drug development targeting conditions such as chronic obstructive pulmonary disease (COPD) .
- Pharmacological Research : Studies have shown that manipulating ATP signaling can alleviate symptoms associated with respiratory diseases, indicating a promising area for further research .
Industry
- Biotechnology : Utilized in the production of nucleotide-based products, including diagnostics and therapeutics.
- Research Tools : Serves as a valuable tool in various biotechnological applications, enhancing the study of nucleotides and their interactions.
Comparison with Related Compounds
| Compound Name | Structure Modification | Unique Properties |
|---|---|---|
| Adenosine Triphosphate (ATP) | None | Primary energy carrier in cells |
| Adenosine Diphosphate (ADP) | Two phosphate groups | Intermediate in ATP regeneration |
| Adenosine Monophosphate (AMP) | One phosphate group | Role in cellular signaling |
| Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl- | Methyl group at 2'-position | Increased stability and altered binding affinity |
Case Study 1: Role in Inflammation
A study published in Chest highlighted the role of extracellular ATP in airway diseases such as asthma and COPD. It demonstrated that increased ATP levels correlate with inflammation and bronchoconstriction, suggesting that modified nucleotides could be used to develop treatments targeting these pathways .
Case Study 2: Enzymatic Activity
Research conducted on the interaction of polyoxovanadates with adenosine triphosphate revealed insights into the hydrolysis mechanisms involving modified nucleotides. The study utilized NMR spectroscopy to monitor reaction kinetics, showcasing the unique reactivity profiles of modified nucleotides like 2'-O-Methyl-ATP .
Mechanism of Action
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2’-O-Methyl- involves its interaction with various molecular targets, including enzymes and receptors. The methyl group at the 2’-position can influence its binding affinity and specificity. It can act as a substrate or inhibitor in enzymatic reactions, affecting pathways such as energy metabolism and signal transduction.
Comparison with Similar Compounds
Structural Modifications and Enzymatic Interactions
The table below summarizes key structural and functional differences between 2'-O-Me-ATP and other ATP analogs:
Binding Affinity and Selectivity
- 2'-O-(4-Nitrobenzoyl)-ATP : The electron-withdrawing nitro group reduces affinity for ATP-binding pockets but enhances UV detection sensitivity in enzymatic assays .
- dATP : Critical for DNA synthesis but competitively inhibits ribonucleotide reductase, reducing cellular dNTP pools .
Research Findings
- Enzyme Inhibition : 2'-O-Me-ATP inhibits RNA-dependent RNA polymerases (RdRps) at IC₅₀ values of ~5 µM, while 2'-C-Methyl-ATP shows stronger inhibition (IC₅₀ ~1 µM) .
- Therapeutic Potential: 2'-O-Me-ATP derivatives are being explored in mRNA vaccines to enhance stability and reduce immunogenicity .
- Structural Insights : X-ray crystallography reveals that 2'-O-acylated ATP analogs (e.g., 2'-O-iodobenzoyl-ATP) occupy allosteric sites in myosin, preventing conformational changes required for ATP hydrolysis .
Biological Activity
Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-methyl- (commonly referred to as ATP) is a crucial molecule in cellular metabolism and signaling. This article explores its biological activity, mechanisms of action, and implications in various physiological processes, supported by data tables and relevant case studies.
Overview of Adenosine Triphosphate (ATP)
ATP is a nucleotide that plays a central role in energy transfer within cells. It serves as the primary energy currency of the cell, facilitating various biochemical reactions necessary for life. ATP is composed of adenine, ribose, and three phosphate groups. The hydrolysis of ATP releases energy, which is harnessed for cellular functions such as muscle contraction, nerve impulse propagation, and biosynthesis.
Biological Functions
1. Energy Metabolism
ATP is critical for metabolic processes, providing energy for:
- Muscle Contraction : ATP binds to myosin, allowing muscle fibers to contract.
- Biosynthesis : ATP provides energy for the synthesis of macromolecules like proteins and nucleic acids.
- Active Transport : ATP powers pumps that transport ions and molecules across cell membranes.
2. Signaling Molecule
ATP also functions as a signaling molecule in various physiological processes:
- Purinergic Signaling : ATP interacts with purinergic receptors (P2X and P2Y), influencing immune responses and neurotransmission.
- Inflammation and Immune Response : ATP modulates the activity of immune cells, enhancing or inhibiting inflammatory responses depending on its concentration and the context of its release .
ATP exerts its effects through specific receptors:
- P2X Receptors : Ionotropic receptors that mediate fast synaptic transmission.
- P2Y Receptors : Metabotropic receptors that activate intracellular signaling pathways.
The balance between ATP and its metabolite adenosine is crucial for maintaining homeostasis in immune responses. High levels of ATP can promote pro-inflammatory responses, while adenosine generally has anti-inflammatory effects .
Study 1: Effects on Immune Cells
A study investigated the role of ATP in modulating cytokine production in stimulated whole blood samples. Results indicated that ATP significantly inhibited TNF-α production while increasing IL-10 levels, demonstrating its immunoregulatory properties .
| Concentration (µM) | TNF-α Production (%) | IL-10 Production (%) |
|---|---|---|
| 100 | 32 ± 8 | 48 ± 5 |
| 300 | 65 ± 4 | 62 ± 7 |
Study 2: Respiratory Effects
Another research focused on the effects of aerosolized ATP in patients with chronic obstructive pulmonary disease (COPD). The study found that nebulized ATP induced bronchoconstriction and cough sensitivity, highlighting its role as a respiratory irritant mediated through P2X receptors .
Comparative Analysis with Analogues
Recent studies have explored modified analogues of ATP, such as α-thio-β,γ-methylene-ATP, which exhibit enhanced stability and receptor interaction. These analogues could potentially offer therapeutic benefits in wound healing and tissue regeneration due to their prolonged action on purinergic receptors .
| Compound | Stability | Receptor Interaction | Potential Applications |
|---|---|---|---|
| Adenosine 5'-(tetrahydrogen triphosphate) | Moderate | P2X/P2Y | Energy metabolism |
| α-thio-β,γ-methylene-ATP | High | P2X | Wound healing |
Q & A
Basic Research Questions
Q. How can 2'-O-Methyl-ATP be distinguished from other ATP analogs in experimental setups?
- Methodology : Use chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with reference standards. For example, demonstrates that adenosine 5'-tetraphosphate (p4A) and pentaphosphate (p5A) synthesized by yeast acetyl-CoA synthetase can be resolved via HPLC retention times or TLC migration patterns. UV spectra comparison (e.g., λmax at 259 nm for ATP derivatives) and enzymatic digestion (e.g., alkaline phosphatase sensitivity) further confirm identity .
- Key Parameters :
- Retention time (HPLC) or Rf value (TLC).
- Enzymatic cleavage patterns (e.g., pyrase or phosphatase treatment).
Q. What are the recommended storage conditions to maintain 2'-O-Methyl-ATP stability?
- Methodology : Store at ≤-20°C in a desiccated environment to prevent hydrolysis or degradation. emphasizes avoiding exposure to high temperatures, radiation, or moisture, which aligns with standard nucleotide storage protocols. Lyophilized forms should be reconstituted in neutral buffers (pH 6–7) to minimize phosphate group hydrolysis .
Q. How is ATP (or its derivatives) quantified in complex biological matrices?
- Methodology : Utilize enzymatic assays (e.g., luciferase-based ATP detection) or radioactive labeling (e.g., [³H]- or [³²P]-ATP). describes using [³H]ATP in TLC-based assays to track p4A synthesis, while highlights fluorometric detection of ATP analogs .
- Validation : Cross-validate with mass spectrometry (LC-MS/MS) for absolute quantification.
Advanced Research Questions
Q. How can researchers optimize the enzymatic synthesis of adenosine 5'-tetraphosphate (p4A) using acetyl-CoA synthetase?
- Methodology :
- Reaction Conditions : Use 0.15–2.4 mM ATP, 0.3–5 mM tripolyphosphate (P₃), and 100 mM MES buffer (pH 6.0–6.5). identifies a pH optimum of 6.3 for p4A synthesis, with a Km for ATP of 0.16 mM and for P₃ of 4.7 mM .
- Cofactors : Include 5 mM MgCl₂ and 0.5 mM acetate to enhance reaction rates twofold.
- Data Analysis : Monitor reaction progress via HPLC or TLC, and calculate kinetic parameters using Lineweaver-Burk plots.
Q. What experimental strategies resolve contradictory data in ATP-dependent enzyme inhibition studies?
- Methodology :
- Control Experiments : Test ATP analogs (e.g., ATPγS, periodate-oxidized ATP) for competitive vs. non-competitive inhibition. shows that o-ATP acts as a reversible competitive inhibitor of mitochondrial ATPase but also induces irreversible inhibition via covalent binding .
- Binding Assays : Use radiolabeled analogs (e.g., [³H]o-ATP) to quantify covalent incorporation into enzyme subunits (e.g., α/β subunits in ATPase).
- Statistical Tools : Apply nonlinear regression models to distinguish between inhibition mechanisms.
Q. How do researchers validate the use of 2'-O-Methyl-ATP as an affinity label for nucleotide-binding proteins?
- Methodology :
- Covalent Modification : Incubate the protein with periodate-oxidized ATP (o-ATP) in the presence of Mg²⁺. demonstrates that o-ATP binds covalently to ATPase subunits at a 1:1 molar ratio, with inhibition prevented by MgADP or EDTA .
- Structural Confirmation : Use mass spectrometry to identify modified residues (e.g., lysine or cysteine) and X-ray crystallography to map binding sites.
Methodological Best Practices
- Enzyme Assays : Always include negative controls (e.g., heat-inactivated enzyme) and substrate saturation curves.
- Chromatography : Calibrate HPLC/TLC systems with ATP and its derivatives (e.g., p4A, ADP) to ensure resolution.
- Safety : While classifies ATP as non-hazardous, follow standard lab protocols for handling nucleotides (e.g., gloves, cold storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
